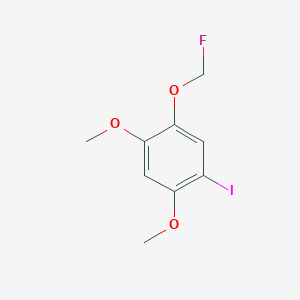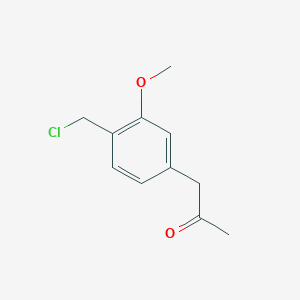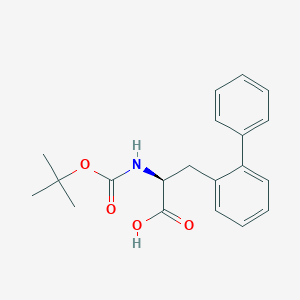
Boc-Phe(2-Ph)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Phe(2-Ph)-OH: is a compound that belongs to the class of amino acid derivatives. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2-Ph)-OH typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like N,N-dimethylformamide (DMF). The reaction is usually performed on ice to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and large-scale production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Boc-Phe(2-Ph)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents like DCC and NHS are used to activate the carboxyl group for peptide bond formation.
Major Products Formed:
Deprotection: The major product is the free amino acid, phenylalanine.
Coupling: The major products are peptides, which are chains of amino acids linked by peptide bonds.
科学的研究の応用
Boc-Phe(2-Ph)-OH has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc protecting group allows for selective reactions and the formation of specific peptide bonds.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in creating therapeutic peptides.
Industry:
Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.
作用機序
The mechanism of action of Boc-Phe(2-Ph)-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. The compound interacts with various reagents and catalysts to form stable peptide bonds, which are essential for the structure and function of proteins.
類似化合物との比較
Boc-Phe-OH: Another derivative of phenylalanine with a Boc protecting group.
Fmoc-Phe-OH: A derivative of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
Boc-Phe(2-Ph)-OH vs. Boc-Phe-OH: Both compounds have a Boc protecting group, but this compound has an additional phenyl group, which can influence its reactivity and properties.
This compound vs. Fmoc-Phe-OH: The Fmoc group is another common protecting group used in peptide synthesis. The choice between Boc and Fmoc depends on the specific requirements of the synthesis, such as the desired deprotection conditions and the stability of the protecting group.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
InChIキー |
KAFWSVSTMLGLGF-KRWDZBQOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


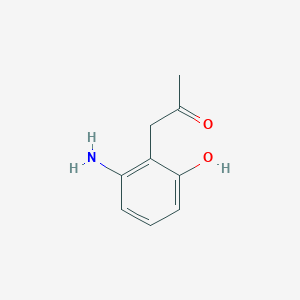
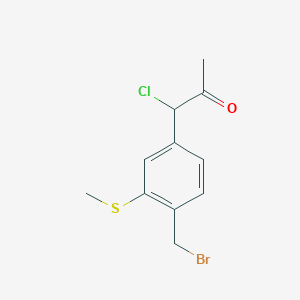
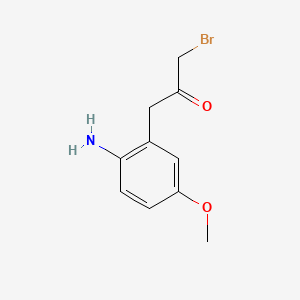

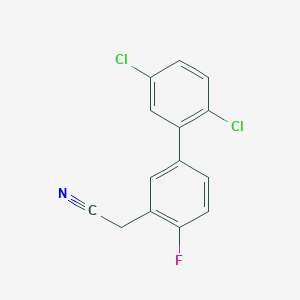

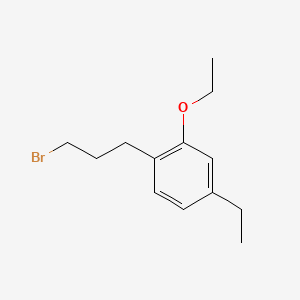

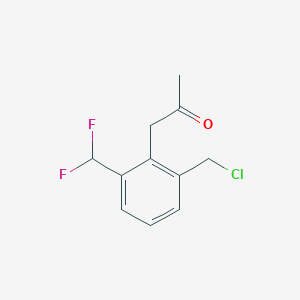
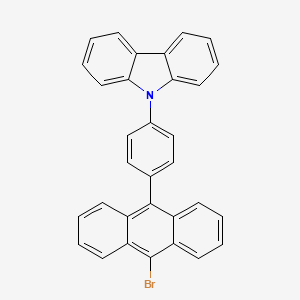
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
